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molecular formula C14H10ClN B8608605 4-(2-chlorophenyl)-1H-indole

4-(2-chlorophenyl)-1H-indole

Cat. No. B8608605
M. Wt: 227.69 g/mol
InChI Key: HOKGZRTWXXGVSI-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

558 g of sodium cyanoborohydride are added in portions to a suspension of 960 mg of 4-(2-chlorophenyl)-1H-indole in 11 ml of trifluoroacetic acid cooled to 0° C. The reaction medium is stirred for 16 hours while allowing it to rise to ambient temperature and then the pH is brought to neutrality with a sodium hydroxide solution. The reaction mixture is diluted with 300 ml of water then extracted with ethyl acetate (2×250 ml). The organic phases are combined and then concentrated to dryness under reduced pressure. After purification of the residue by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate (80/20), 395 mg of 4-(2-chlorophenyl)-2,3-dihydro-1H-indole are obtained in the form of a colorless viscous oil.
Quantity
558 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH:14]=[CH:15][NH:16]2.[OH-].[Na+]>FC(F)(F)C(O)=O.O>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH2:14][CH2:15][NH:16]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
558 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
960 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=C2C=CNC2=CC=C1
Name
Quantity
11 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (2×250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification of the residue
WASH
Type
WASH
Details
by silica column chromatography, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of heptane and ethyl acetate (80/20), 395 mg of 4-(2-chlorophenyl)-2,3-dihydro-1H-indole
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a colorless viscous oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(C=CC=C1)C1=C2CCNC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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